molecular formula C6H10ClNO3 B1455308 4-(2-Chloroacetamido)butanoic acid CAS No. 649556-05-8

4-(2-Chloroacetamido)butanoic acid

Cat. No. B1455308
M. Wt: 179.6 g/mol
InChI Key: KSXCQPBPLQHGJF-UHFFFAOYSA-N
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Description

4-(2-Chloroacetamido)butanoic acid, also known as CBAB or CAPB, is a lactic acid derivative. It has a CAS Number of 649556-05-8 and a molecular weight of 179.6 . It is primarily characterized by its reactivity, acidity, and basicity.


Synthesis Analysis

CBAB is primarily synthesized through a multi-step process involving the reaction of Lactic acid with acryloyl chloride and consecutive etherification reaction with hydroxybutylamine. In a study, eight esters, ten amides, and one imidazole derivatives of 4-(2-chloroacetamido) benzoic acid were synthesized by Fischer’s esterification, Schotten-Baumann, and substitution reactions .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[(chloroacetyl)amino]butanoic acid . The InChI code is 1S/C6H10ClNO3/c7-4-5(9)8-3-1-2-6(10)11/h1-4H2,(H,8,9)(H,10,11) and the InChI key is KSXCQPBPLQHGJF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(2-Chloroacetamido)butanoic acid is a powder at room temperature . It is highly hygroscopic, meaning that it absorbs moisture easily. It has a melting point of 75-79°C .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Substituted Acetamides : Chloroacetamide reacts with γ-aminobutyric acid potassium salts to synthesize substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. This reaction facilitates the thermal cyclization of these acids to form 2-(2-oxopyrrolidin-1-yl)acetamides (M. A. Kavina, V. Sizov, I. P. Yakovlev, 2017).

Biomedical Research

  • Antidiabetic Potential : A study demonstrated the conversion of indolyl butanoic acid into various forms, leading to the synthesis of N-substituted derivatives that exhibited potential as antidiabetic agents. These compounds, including butanoic acid derivatives, showed promising inhibition of the α-glucosidase enzyme (M. Nazir et al., 2018).

Toxicology and Carcinogenicity Studies

  • Mutagenicity Analysis : Research on 2-Chloro-4-(methylthio)butanoic acid, a structurally similar compound, has been conducted to understand its mutagenicity and potential as a gastric carcinogen. This study provides insights into the reactive intermediates formed from similar chloroacetamido butanoic acids and their association with mutagenicity (L. Jolivette, A. Kende, M. W. Anders, 1998).

Material Science and Nanotechnology

  • Nanofluidic Devices : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a related compound, has been utilized in demonstrating the optical gating of nanofluidic devices. This research offers insights into the application of butanoic acid derivatives in light-induced controlled release, sensing, and information processing (Mubarak Ali et al., 2012).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[(2-chloroacetyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3/c7-4-5(9)8-3-1-2-6(10)11/h1-4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXCQPBPLQHGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700867
Record name 4-(2-Chloroacetamido)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroacetamido)butanoic acid

CAS RN

649556-05-8
Record name 4-(2-Chloroacetamido)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloroacetamido)butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Takatsuji, K Shinbara, T Katoh, Y Goto… - Journal of the …, 2019 - ACS Publications
Backbone-cyclic peptides are an attractive class for therapeutic development. However, in vitro display technologies coupled with ribosomal synthesis are intrinsically inapplicable to …
Number of citations: 47 pubs.acs.org
C Tsiamantas, JM Rogers, H Suga - Chemical Communications, 2020 - pubs.rsc.org
Ribosomal peptide synthesis begins almost exclusively with the amino acid methionine, across all domains of life. The ubiquity of methionine initiation raises the question; to what extent …
Number of citations: 11 pubs.rsc.org
T Passioura, H Suga - Aminoacyl-tRNA Synthetases in Biology and …, 2014 - Springer
In contemporary organisms the aminoacylation of tRNAs is performed exclusively by protein aminoacyl-tRNA synthetases. However, in vitro selection experiments have identified RNA …
Number of citations: 19 link.springer.com
K Shinbara, W Liu, RHP Van Neer, T Katoh… - Frontiers in …, 2020 - frontiersin.org
Backbone macrocyclic structures are often found in diverse bioactive peptides and contribute to greater conformational rigidity, peptidase resistance, and potential membrane …
Number of citations: 30 www.frontiersin.org

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